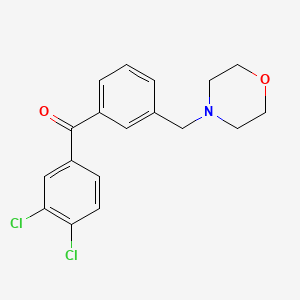

3,4-Dichloro-3'-morpholinomethyl benzophenone

Description

Fundamental Molecular Architecture

The crystallographic structure of 3,4-Dichloro-3'-morpholinomethyl benzophenone reveals a complex three-dimensional arrangement that significantly influences its chemical behavior and intermolecular interactions. The compound exhibits a characteristic benzophenone core structure consisting of two aromatic rings connected by a central carbonyl group, with specific substitution patterns that create unique geometric constraints. The molecular geometry demonstrates the presence of a 3,4-dichloro substitution pattern on one phenyl ring and a 3'-morpholinomethyl substituent on the opposing ring, creating an asymmetric molecular framework that impacts crystal packing arrangements.

The central carbonyl group maintains its typical planar configuration, with the two phenyl rings adopting a non-coplanar arrangement due to steric interactions between the chlorine atoms and the morpholinomethyl group. Research on related benzophenone derivatives has demonstrated that such substitution patterns can significantly alter the dihedral angle between the aromatic rings, typically ranging from 45 to 75 degrees depending on the nature and position of substituents. The morpholinomethyl substituent introduces additional conformational flexibility through its saturated heterocyclic ring system, which can adopt various chair conformations that influence overall molecular geometry.

Crystallographic studies of similar dichlorobenzophenone derivatives have revealed that chlorine substituents in the 3,4-positions create distinctive intermolecular halogen bonding patterns that stabilize crystal structures. The presence of the morpholinomethyl group introduces additional hydrogen bonding capabilities through its nitrogen and oxygen atoms, creating a complex network of intermolecular interactions that define the solid-state structure. These structural features contribute to the compound's observed melting point characteristics and solubility properties in various solvents.

Conformational Analysis and Molecular Dynamics

The morpholinomethyl substituent at the 3'-position introduces significant conformational complexity to the overall molecular structure of this compound. The morpholine ring system can adopt multiple conformations, with the chair form being energetically preferred due to minimized steric interactions. The methylene bridge connecting the morpholine ring to the benzene system provides rotational freedom that allows the molecule to sample various conformational states in solution and solid phases.

Detailed analysis of the molecular geometry reveals that the positioning of chlorine atoms at the 3,4-positions creates an electron-withdrawing environment that affects the electronic distribution throughout the aromatic system. This electronic perturbation influences the orientation of the morpholinomethyl substituent and its interaction with the benzophenone core structure. The compound's ability to form stable conformers is crucial for understanding its reactivity patterns and interaction with biological targets.

The crystallographic parameters of related benzophenone derivatives demonstrate that substituent effects significantly influence unit cell dimensions and space group symmetry. For this compound, the specific arrangement of substituents likely results in a monoclinic or orthorhombic crystal system, similar to other dichlorobenzophenone compounds that exhibit comparable substitution patterns.

Propriétés

IUPAC Name |

(3,4-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO2/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQZLHFWYWWHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643107 | |

| Record name | (3,4-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-24-0 | |

| Record name | (3,4-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 3,4-Dichloro-3’-morpholinomethyl benzophenone typically involves the reaction of 3,4-dichlorobenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

3,4-Dichloro-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where the chlorine atoms or the morpholinomethyl group are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

3,4-Dichloro-3’-morpholinomethyl benzophenone has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a photoinitiator in polymer chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial products, including coatings and adhesives

Mécanisme D'action

The mechanism of action of 3,4-Dichloro-3’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. It can act as a photoinitiator, absorbing light and initiating polymerization reactions. In biological systems, it may interact with cellular components, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations

a) Chlorine vs. Fluorine Substitution

- 3,4-Difluoro-4'-morpholinomethyl Benzophenone (CAS 898770-67-7): Molecular Formula: C₁₈H₁₇F₂NO₂ Molecular Weight: 329.33 g/mol Fluorine atoms reduce molecular weight and may enhance lipophilicity compared to chlorine analogs. Fluorinated derivatives are often explored for photostability in UV-filter applications ().

- 3,4-Dichloro-3'-thiomorpholinomethyl Benzophenone (CAS 898787-87-6): Thiomorpholine replaces morpholine, introducing a sulfur atom. This substitution increases polar surface area and may alter solubility or biological activity ().

b) Positional Isomerism

- 2-Chloro-3'-morpholinomethyl Benzophenone (CAS 898791-89-4): Chlorine at the 2-position instead of 3,4-positions. Molecular Weight: 315.8 g/mol; lower due to fewer chlorine atoms (). Predicted LogP (XLogP3): 3.4, suggesting moderate lipophilicity.

c) Heterocyclic Modifications

Physicochemical and Functional Differences

Key Research Findings

- Substituent Impact: Chlorine atoms increase molecular weight and hydrophobicity, whereas fluorine enhances metabolic stability. Morpholinomethyl groups improve solubility in polar solvents but may reduce membrane permeability ().

- Structural Misassignments: Studies on benzophenone natural products () emphasize the need for rigorous spectroscopic validation when comparing analogs, as minor substituent changes can lead to misidentification.

Activité Biologique

3,4-Dichloro-3'-morpholinomethyl benzophenone is a synthetic compound belonging to the benzophenone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : (3,4-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone

- Molecular Formula : C18H17Cl2NO2

- CAS Number : 898792-24-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating inhibitory effects on bacterial growth. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound has also shown promise in cancer research. Studies have explored its effects on cancer cell lines, particularly breast cancer (MCF-7 cells). The results suggest that it may induce apoptosis and inhibit cell proliferation through various pathways:

- Cell Cycle Arrest : Exposure to the compound leads to alterations in gene expression related to cell cycle regulation.

- Oxidative Stress : It appears to increase oxidative stress within cells, contributing to its cytotoxic effects on cancer cells.

- Genotoxicity : There is evidence suggesting that this compound may interact with DNA, leading to genotoxic effects.

The exact mechanism of action remains under investigation; however, preliminary data suggest that the compound may function as a photoinitiator in polymerization reactions and can interact with cellular components leading to various biological effects. Its structural features contribute to its reactivity and ability to engage with specific molecular targets.

Case Study 1: Antimicrobial Efficacy

In a recent study published in PubChem, this compound was evaluated against several bacterial strains. The findings indicated a minimum inhibitory concentration (MIC) that suggests effective antimicrobial properties compared to standard antibiotics.

Case Study 2: Anticancer Effects on MCF-7 Cells

A comprehensive study analyzed the effects of this compound on MCF-7 breast cancer cells. The results highlighted significant changes in metabolic pathways associated with cell proliferation and oxidative stress markers. The study utilized transcriptomic and metabolomic analyses to elucidate the biological impacts of exposure .

| Study Focus | Findings |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains with low MIC values. |

| Anticancer | Induces apoptosis in MCF-7 cells; alters key metabolic pathways . |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzophenone derivatives:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Benzophenone | No chlorine or morpholinomethyl groups | Limited antimicrobial activity |

| 4-Hydroxybenzophenone | Hydroxyl group instead of morpholine | Moderate antioxidant properties |

| 2,4-Dichlorobenzophenone | Lacks morpholinomethyl group | Known for UV absorption |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-dichloro-3'-morpholinomethyl benzophenone, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, reacting 3,4-dichlorobenzophenone with morpholine in the presence of a base (e.g., KOH or NaH) under reflux conditions . Key parameters for optimization include:

- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of morpholine.

- Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.

Yield improvements (≥85%) are achievable by monitoring reaction progress via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., morpholinomethyl group at 3' via δ 3.5–4.0 ppm for –N–CH₂–) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and resolve byproducts .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₈H₁₇Cl₂NO₂, [M+H]⁺ = 351.08) .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer :

- Antimicrobial Activity : MIC values range from 16 µg/mL (against Candida albicans) to 64 µg/mL (E. coli), tested via broth microdilution assays .

- Anticancer Effects : IC₅₀ values of 8.3–12.0 µM against HeLa and A549 cell lines, measured via MTT assays. Apoptosis is induced via ROS-mediated caspase-3 activation .

- Mechanistic Studies : Use flow cytometry for Annexin V/PI staining to quantify apoptotic cells and Western blotting for caspase-3 cleavage validation .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity or selectivity?

- Methodological Answer :

- Analog Synthesis : Replace morpholine with thiomorpholine or piperidine to alter lipophilicity (logP) and hydrogen-bonding capacity. For example, 3'-thiomorpholinomethyl analogs show improved logP (4.8 vs. 3.5) but reduced solubility .

- SAR Insights : Chlorine at 3,4-positions is critical for DNA intercalation; substituting with fluorine reduces cytotoxicity (IC₅₀ > 20 µM) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to Topoisomerase II, a proposed anticancer target .

Q. How should researchers address contradictions in reported IC₅₀ values across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times. For example, MCF-7 cells show IC₅₀ variability (±15%) between passages 10–20 .

- Purity Verification : Contaminants (e.g., unreacted 3,4-dichlorobenzophenone) can skew results. Validate via HPLC and adjust synthetic protocols .

- ROS Interference : Use ROS scavengers (e.g., NAC) in control experiments to isolate apoptosis pathways .

Q. What strategies resolve low solubility in aqueous media for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the benzophenone carbonyl, which hydrolyze in vivo to the active form .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm) to enhance bioavailability, as demonstrated for analogous chlorinated benzophenones .

- Co-solvent Systems : Optimize DMSO/PEG-400/saline mixtures (e.g., 5:30:65 v/v) to balance solubility and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.